2,4-Difluoro-6-methoxybenzonitrile

Catalog No.
S871791
CAS No.
1240518-41-5
M.F
C8H5F2NO
M. Wt
169.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluoro-6-methoxybenzonitrile

CAS Number

1240518-41-5

Product Name

2,4-Difluoro-6-methoxybenzonitrile

IUPAC Name

2,4-difluoro-6-methoxybenzonitrile

Molecular Formula

C8H5F2NO

Molecular Weight

169.13 g/mol

InChI

InChI=1S/C8H5F2NO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,1H3

InChI Key

MHCGJOLEGDCKQA-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)F)F)C#N

Canonical SMILES

COC1=C(C(=CC(=C1)F)F)C#N

2,4-Difluoro-6-methoxybenzonitrile is an aromatic organic compound characterized by the presence of a benzene ring substituted with two fluorine atoms at the 2 and 4 positions, a methoxy group at the 6 position, and a nitrile group (C≡N) attached to the benzene ring. Its molecular formula is C8H6F2NC_8H_6F_2N and it has a molecular weight of approximately 167.14 g/mol. This compound belongs to the class of aromatic nitriles, which are known for their diverse applications in organic synthesis and medicinal chemistry .

  • They may exhibit moderate toxicity upon ingestion, inhalation, or skin contact [].
  • They can be flammable and should be handled with care around heat or open flames.
  • They can react with strong oxidizing agents, posing a fire or explosion hazard.

Chemical Intermediate

2,4-Difluoro-6-methoxybenzonitrile is an aromatic organic compound. It falls under the category of nitriles, which are functional groups containing a carbon atom triple-bonded to a nitrogen atom. This compound finds use as a chemical intermediate in various scientific research applications []. Chemical intermediates are molecules that are used in the synthesis of more complex molecules.

, including:

  • Nucleophilic Substitution: The nitrile can be converted into amines through hydrolysis or reduction reactions.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like fluorine and the nitrile enhances the reactivity of the aromatic ring towards electrophiles.
  • Reactions with Grignard Reagents: The compound can react with Grignard reagents to form alcohols after hydrolysis .

The synthesis of 2,4-difluoro-6-methoxybenzonitrile can be approached through several methods commonly used for aromatic nitriles:

  • Sandmeyer Reaction: This method involves the conversion of an aryl amine to an aryl halide followed by nucleophilic substitution with cyanide.
  • Rosenmund-von Braun Reaction: This reaction allows for the direct introduction of a nitrile group into an aromatic system.
  • Methoxylation followed by Nitrilation: The methoxy group can be introduced first, followed by nitration to achieve the desired compound .

2,4-Difluoro-6-methoxybenzonitrile finds applications in various fields:

  • Chemical Intermediates: It serves as a building block in organic synthesis for more complex molecules.
  • Pharmaceutical Development: Its structural features make it a candidate for drug design and development.
  • Agrochemicals: Similar compounds are often used in the formulation of pesticides and herbicides due to their biological activity .

While specific interaction studies on 2,4-difluoro-6-methoxybenzonitrile are not extensively documented, its structural analogs have been studied for interactions with various biological targets. These interactions often involve binding affinity studies with enzymes or receptors that are crucial in drug development processes. The presence of fluorine atoms typically enhances metabolic stability and bioactivity .

Similar Compounds: Comparison

Several compounds share structural similarities with 2,4-difluoro-6-methoxybenzonitrile. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2,3-Difluoro-6-methoxybenzonitrileC8H6F2NC_8H_6F_2NDifferent fluorine substitution pattern
2-Amino-4-fluoro-6-methoxybenzonitrileC8H8F2N2OC_8H_8F2N2OContains amino group; potential for different reactivity
3-Methoxy-2,4-difluorobenzonitrileC8H6F2NOC_8H_6F_2NOMethoxy at a different position; altered properties
2,3-DifluorobenzonitrileC7H4F2NC_7H4F2NLacks methoxy group; simpler structure

The unique combination of two fluorine atoms at positions 2 and 4 along with a methoxy group at position 6 distinguishes 2,4-difluoro-6-methoxybenzonitrile from its analogs. This specific arrangement may affect its chemical reactivity and biological properties differently compared to similar compounds .

Thermal stability analysis of 2,4-difluoro-6-methoxybenzonitrile reveals that the compound maintains chemical stability under recommended storage conditions [1] [2]. The safety data sheet indicates that the compound is stable under normal handling conditions and does not undergo hazardous decomposition under standard temperatures and pressures [1] [2]. However, thermal decomposition may occur under extreme conditions, potentially releasing irritating gases and vapors including carbon oxides, hydrogen fluoride, and nitrogen oxides [1] [2].

Table 1 presents the thermal and physical properties of 2,4-difluoro-6-methoxybenzonitrile. The compound has a molecular weight of 169.13 g/mol with the molecular formula C₈H₅F₂NO [3] [1] [4]. The density is reported as 1.3±0.1 g/cm³, which is typical for fluorinated aromatic compounds [5] [6]. Specific melting point, boiling point, and flash point data are not available in the current literature, indicating a need for further experimental characterization.

The compound demonstrates thermal stability comparable to other fluorinated benzonitriles, with decomposition temperatures expected to be in the range of 200-300°C based on structural analogues [1] [2]. The presence of electron-withdrawing fluorine atoms and the nitrile group contributes to the thermal stability of the aromatic system.

Solubility Profile in Organic Solvents and Aqueous Systems

The solubility profile of 2,4-difluoro-6-methoxybenzonitrile reflects its aromatic nitrile character with distinct hydrophobic properties. The compound is insoluble in water, which is characteristic of aromatic nitriles with limited polar functionality [7] [8]. This low aqueous solubility is attributed to the hydrophobic nature of the aromatic ring system and the presence of fluorine substituents, which do not significantly enhance water solubility.

Table 3 summarizes the solubility characteristics across different solvent systems. The compound demonstrates good solubility in organic solvents, particularly in methanol and dimethyl sulfoxide, which are commonly used in synthetic procedures [3] [9]. The methoxy group provides some polar character, facilitating dissolution in polar organic solvents while maintaining compatibility with less polar organic systems.

The partition coefficient data are limited, but structural analogues suggest moderate lipophilicity [10] [11]. The compound's solubility behavior is consistent with other fluorinated aromatic compounds, showing preference for organic media over aqueous environments. This solubility profile has important implications for handling, storage, and potential applications in organic synthesis.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Spectroscopic characterization of 2,4-difluoro-6-methoxybenzonitrile provides comprehensive structural information through multiple analytical techniques. Table 2 presents the characteristic spectroscopic features observed for this compound.

Nuclear magnetic resonance spectroscopy reveals distinctive patterns for both ¹H and ¹³C nuclei [3] [12]. The ¹H NMR spectrum shows aromatic protons in the 6.5-7.5 ppm region, with coupling patterns influenced by the fluorine substituents [3] [12]. The methoxy group appears as a singlet around 3.9 ppm, consistent with the reported literature for similar compounds [3]. The ¹³C NMR spectrum displays the characteristic nitrile carbon at approximately 118 ppm, with additional aromatic carbons showing fluorine coupling effects [3] [12].

Infrared spectroscopy provides functional group identification through characteristic absorption bands [13] [14]. The nitrile group exhibits a strong absorption at approximately 2220 cm⁻¹, which is diagnostic for the C≡N stretch [13] [14]. Carbon-fluorine stretching vibrations appear in the 1100-1200 cm⁻¹ region, confirming the presence of fluorine substituents [13] [14]. The aromatic C-H stretching modes are observed in the 3000-3100 cm⁻¹ region, while the methoxy group shows characteristic C-O stretching around 1250 cm⁻¹.

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of substituted benzonitriles [15] [16]. The compound exhibits π→π* transitions in the aromatic region, with absorption maxima influenced by the electron-withdrawing effects of the fluorine atoms and nitrile group [15] [16]. The spectroscopic data collectively confirm the structural integrity and purity of the compound.

Chromatographic Behavior in Reverse-Phase Systems

Chromatographic analysis of 2,4-difluoro-6-methoxybenzonitrile in reverse-phase systems demonstrates behavior typical of moderately polar aromatic compounds. Table 4 summarizes the chromatographic properties under standard analytical conditions.

The compound shows good retention on C₁₈ reverse-phase columns, which is standard for pharmaceutical and analytical applications [17] [18]. Mobile phase systems typically employ acetonitrile-water gradients, taking advantage of the compound's moderate polarity and good solubility in organic solvents [17] [18]. The retention time varies depending on column specifications, flow rate, and mobile phase composition, but generally falls within the expected range for aromatic nitriles.

Detection is commonly performed using ultraviolet absorption at 254 nm or 280 nm, where the compound shows adequate chromophore properties [17] [18]. The chromatographic behavior is influenced by the electronic properties of the fluorine substituents and the nitrile group, which affect both retention and peak shape.

High-performance liquid chromatography methods have been successfully applied for purity assessment and analytical quantification [17] [18]. The compound's chromatographic properties make it suitable for routine analytical procedures and quality control applications. Method development considerations include the selection of appropriate buffer systems and gradient conditions to achieve optimal resolution and peak symmetry.

XLogP3

1.8

Dates

Last modified: 08-16-2023

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